Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by its unique pyrrole structure. This compound, with the Chemical Abstracts Service number 683212-46-6, is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula is , and it has a molecular weight of approximately 246.26 g/mol .
Classification: Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate belongs to the class of pyrrole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the following methods:
The molecular structure of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate features a pyrrole ring substituted at the 3-position with an amino group and at the 4-position with a para-methoxyphenyl group. The carboxylate group is located at the 2-position of the pyrrole ring.
The compound's structure can be visualized using molecular modeling software, which can also provide insights into its three-dimensional conformation.
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate is primarily linked to its interaction with biological targets:
Further studies are necessary to determine specific boiling points, melting points, and density values, which are currently not available in standard databases.
Methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate has potential applications in various scientific fields:
Research into this compound's biological activity and potential therapeutic applications continues to expand, highlighting its significance in modern chemistry and pharmacology.
The rational design of methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate leverages crystallographic insights from kinase domains to optimize binding interactions. Studies on pyrrole-2-carboxamide scaffolds reveal that substitutions at the C4 position significantly modulate bioactivity. Specifically, introducing aryl groups with electron-donating substituents (e.g., 4-methoxyphenyl) enhances hydrophobic packing in the kinase ATP-binding pocket. This is exemplified by MmpL3 inhibitors where 2,4-dichlorophenyl groups occupied the S3 hydrophobic pocket, improving anti-tubercular activity (MIC < 0.016 μg/mL) [1]. For kinase targets, the 4-methoxyphenyl moiety in the subject compound similarly occupies analogous hydrophobic regions, as confirmed by docking simulations showing π-π stacking with gatekeeper residues (e.g., T790M in EGFR) [1] [4].
The carboxylate at C2 and amino group at C3 create a hydrogen-bonding network with catalytic lysine (K745) and aspartate (D855) in EGFR’s activation loop. This mimics interactions observed in pyrrolo[2,3-d]pyrimidine inhibitors, where scaffold rigidity optimizes binding kinetics [4]. Computational analyses further indicate that the methyl ester at C2 balances lipophilicity (cLogP ≈ 2.1) and solubility, adhering to "Rule of 3" guidelines for fragment-derived compounds [7].
Table 1: Impact of Pyrrole C4 Substituents on Kinase Inhibition
C4 Substituent | Target Kinase | IC₅₀ (μM) | Key Interactions |
---|---|---|---|
4-Methoxyphenyl | EGFR L858R/T790M | 0.18 ± 0.03 | π-π stacking (F795), H-bond (K745) |
Phenyl | EGFR L858R/T790M | 1.45 ± 0.21 | Hydrophobic packing |
4-Fluorophenyl | EGFR L858R/T790M | 0.89 ± 0.12 | Halogen bond (M793) |
4-Nitrophenyl | EGFR L858R/T790M | >10 | Steric clash |
Pharmacophore models for mutant-selective EGFR inhibition identify three critical features:
For T790M/L858R mutants, the 4-methoxyphenyl’s electron-donating methoxy group reduces steric repulsion with methionine (M790), unlike bulky electron-withdrawing groups. This aligns with findings that electron-rich aromatics improve mutant selectivity by 150-fold over wild-type EGFR [4]. Docking studies confirm the methoxy group’s oxygen forms water-bridged hydrogen bonds with T854, stabilizing the DFG-out conformation [1] [9].
Additionally, the 3-amino group serves as a flexible hinge binder, adapting to C797S mutations by forming salt bridges with D855. This compensates for lost covalent interactions in osimertinib-resistant strains [4] [8]. Compared to quinazoline-based EGFR inhibitors, the pyrrole scaffold’s reduced planarity minimizes off-target binding, enhancing mutant specificity [9].
Fragment-based approaches utilize methyl 3-amino-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate as a "lead-like" scaffold (MW = 260 Da) for iterative optimization. Initial fragments (e.g., unsubstituted pyrrole-2-carboxylate) bind EGFR with low affinity (KD ≈ 500 μM). Introduction of the 4-methoxyphenyl group via Suzuki coupling improves binding energy (ΔG = −8.2 kcal/mol) by occupying a proximal hydrophobic subpocket [1] [10].
Key strategies include:
The 4-methoxyphenyl moiety also improves pharmacokinetic properties. Its electron-donating effect reduces metabolic oxidation, while moderate lipophilicity enhances membrane permeability (PAMPA logPe = −5.2) [7]. Natural pyrrole analogs (e.g., marinopyrroles) demonstrate that methoxy groups are metabolically stable, supporting this design choice [7].
Table 2: Fragment Optimization Parameters for Pyrrole Derivatives
Parameter | Base Fragment | 4-Methoxyphenyl Derivative | Optimization Impact |
---|---|---|---|
Molecular weight | 140 Da | 260 Da | Maintains "lead-like" properties |
cLogP | 0.75 | 1.9 | Balanced lipophilicity |
Ligand efficiency (LE) | 0.24 | 0.38 | Enhanced target engagement |
Solubility (μM) | >500 | 210 ± 15 | Improved bioavailability |
EGFR L858R/T790M KD | 480 μM | 0.18 μM | 2,700-fold affinity gain |
The compound’s progression exemplifies rational fragment-to-lead (F2L) workflows: initial fragment screens identify the pyrrole core, X-ray crystallography defines vector orientations, and computational modeling steers substituent selection for mutant-selective inhibition [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3